

# Common side effects of Cx-717 in human clinical trials

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## Compound of Interest

Compound Name: Cx-717

Cat. No.: B1669367

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## Technical Support Center: Cx-717 Clinical Trials

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ampakine compound **Cx-717**. It includes a summary of common side effects observed in human clinical trials, detailed experimental protocols, and troubleshooting guides in a question-and-answer format.

## Common Side Effects of Cx-717 in Human Clinical Trials

**Cx-717** has been generally well-tolerated in human clinical trials.[1][2] The most frequently reported adverse events are mild to moderate in severity.

## Quantitative Data on Side Effects

The following table summarizes the common side effects observed in a Phase IIa clinical trial of **Cx-717** in adults with Attention-Deficit/Hyperactivity Disorder (ADHD). This study was a randomized, double-blind, placebo-controlled, 2-period crossover trial involving 68 male subjects.[3] Two doses of **Cx-717** were evaluated: 200 mg twice daily (BID) and 800 mg twice daily (BID).[3]

Adverse Event	Placebo	Cx-717 (200 mg BID)	Cx-717 (800 mg BID)
Headache	Data not available	Data not available	Prominently reported[4]
Sleep Disturbance	Data not available	Data not available	Most frequently reported[1][3]
Dizziness	Data not available	Data not available	Prominently reported[4]
Nausea	Data not available	Data not available	Prominently reported[4]

Note: Specific frequency data for each treatment arm from the Phase IIa ADHD trial (NCT03375021) are not publicly available in the provided search results. The table indicates the side effects that were reported as "most frequently" or "prominently" in the available literature.

A separate safety and tolerability study in young and elderly healthy subjects also identified headache, dizziness, and nausea as prominent side effects.[4] In this multi-part study, **Cx-717** was well-tolerated at single doses up to 1600 mg and multiple doses up to 800 mg BID.[4]

## Experimental Protocols

### Phase IIa Clinical Trial in Adult ADHD (NCT03375021)

Objective: To assess the efficacy and safety of **Cx-717** in adults with ADHD.[5]

Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[3][5]

Participants: 68 male subjects, aged 18-50 years, meeting the DSM-IV criteria for adult ADHD with moderate to severe symptoms.[3]

Treatment:

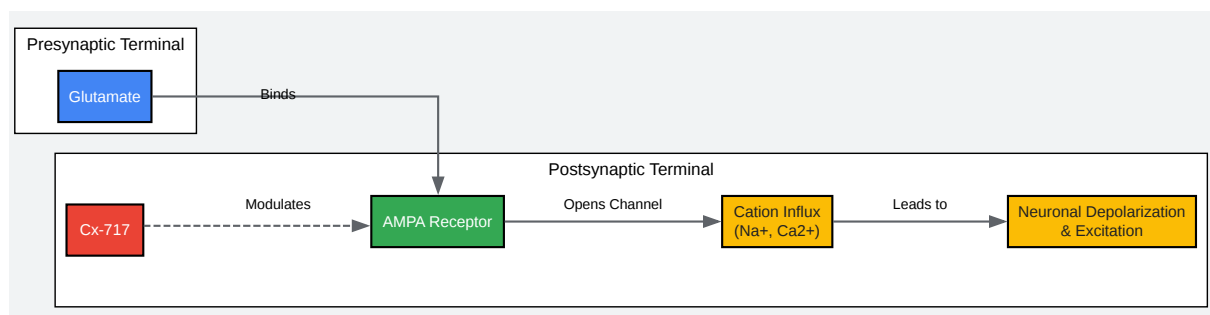
- Treatment Periods: Each participant received two of the three possible treatments (placebo, 200 mg **Cx-717** BID, or 800 mg **Cx-717** BID) in a randomized sequence over two 3-week treatment periods.[3][5]
- Washout Period: A 2-week washout period separated the two treatment periods.[3]

Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[3]

## Signaling Pathway and Experimental Workflow

### Cx-717 Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

**Cx-717** is a positive allosteric modulator (PAM) of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which potentiates the receptor's response to glutamate. This leads to an increased influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) into the postsynaptic neuron, thereby enhancing excitatory synaptic transmission.

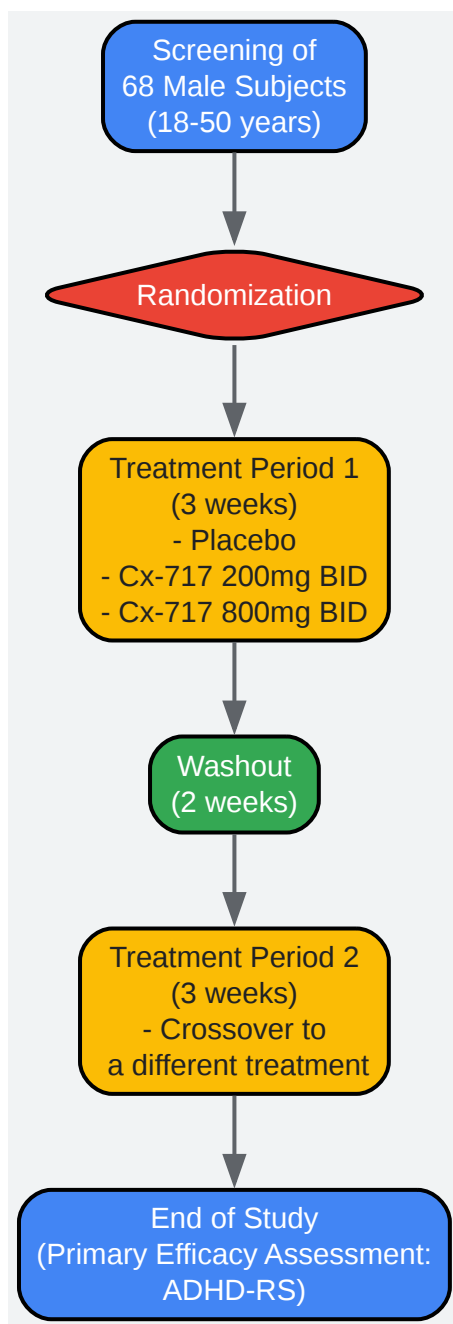


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Caption: **Cx-717** enhances glutamatergic signaling via AMPA receptor modulation.

## Experimental Workflow: Phase IIa ADHD Clinical Trial

The following diagram illustrates the workflow of the Phase IIa crossover clinical trial for **Cx-717** in adult ADHD.



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